2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid
Overview
Description
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid is a chemical compound with the molecular formula C6H6N4O2 It is characterized by the presence of a cyano group attached to a triazole ring, which is further connected to a propanoic acid moiety
Mechanism of Action
Target of Action
The compound contains a 1,2,4-triazole ring, which is a type of azole. Azoles are known to interact with various enzymes and receptors due to their ability to form hydrogen bonds . .
Mode of Action
For instance, cyano-substituted triazoles have been reported to have inhibitory effects on certain enzymes .
Biochemical Pathways
Without specific studies, it’s challenging to determine the exact biochemical pathways this compound affects. Compounds with similar structures have been found to interact with various biological pathways .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid typically involves the reaction of 3-amino-1,2,4-triazole with acrylonitrile under specific conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The reaction mixture is heated to reflux for several hours, resulting in the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, pressure, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The triazole ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of 2-(3-amino-1H-1,2,4-triazol-1-yl)propanoic acid.
Substitution: Formation of various substituted triazole derivatives.
Scientific Research Applications
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, including anticancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-methyl-1H-1,2,4-triazol-1-yl)acetic acid
- 2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propanoic acid
- 4,5-dicyano-1,2,3-triazole
Uniqueness
2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid is unique due to the presence of both a cyano group and a triazole ring, which confer distinct chemical and biological properties
Properties
IUPAC Name |
2-(3-cyano-1,2,4-triazol-1-yl)propanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4O2/c1-4(6(11)12)10-3-8-5(2-7)9-10/h3-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOPPYLLVEPJQIC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)N1C=NC(=N1)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1249550-68-2 | |
Record name | 2-(3-cyano-1H-1,2,4-triazol-1-yl)propanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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